Nickel(II) sulfide
Description
Structure
2D Structure
Properties
CAS No. |
12503-53-6 |
|---|---|
Molecular Formula |
NiS |
Molecular Weight |
90.76 g/mol |
IUPAC Name |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
InChI Key |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
Canonical SMILES |
[S-2].[Ni+2] |
Other CAS No. |
12503-53-6 27911-69-9 |
Related CAS |
16812-54-7 (Parent) |
Synonyms |
Heptanickel hexasulpide |
Origin of Product |
United States |
Structural Characterization and Phase Behavior of Nickel Ii Sulfide Systems
Crystallographic Phase Analysis
The intricate interplay of nickel and sulfur atoms gives rise to a variety of crystalline structures, each with unique properties. The crystallographic landscape of nickel(II) sulfide (B99878) is rich with different stoichiometries and polymorphic forms.
Nickel(II) sulfide exists in numerous stoichiometric and non-stoichiometric forms, several of which are found as minerals. These include the simple monosulfide NiS, which exists in two polymorphs: a hexagonal α-NiS and a rhombohedral β-NiS, also known as millerite. materialsproject.org Other significant phases include the nickel-rich heazlewoodite (Ni₃S₂) and the sulfur-rich vaesite (NiS₂) and polydymite (Ni₃S₄). materialsproject.org The system also features phases with more complex stoichiometries such as Ni₇S₆, and Ni₉S₈. researchgate.net
Below is an interactive data table summarizing the key crystallographic properties of these diverse nickel sulfide phases.
Detailed crystallographic studies have elucidated the atomic arrangements within these various nickel sulfide phases.
Hexagonal NiS (α-NiS): This high-temperature phase adopts the nickel arsenide (NiAs) structure type with the space group P6₃/mmc. materialsproject.org In this structure, nickel atoms are in octahedral coordination with sulfur, while sulfur atoms are in trigonal prismatic coordination. materialsproject.org
Rhombohedral NiS (millerite): The low-temperature β-phase, millerite, crystallizes in the rhombohedral system with the space group R3m. A key feature of the millerite structure is the five-fold coordination of nickel atoms by sulfur. researchgate.net
Cubic NiS₂ (vaesite): Vaesite has a pyrite-type crystal structure and belongs to the cubic crystal system with the space group Pa-3. researchgate.net
Trigonal Ni₃S₂ (heazlewoodite): Heazlewoodite is a nickel-rich sulfide that crystallizes in the trigonal system with the space group R32. geoscienceworld.org
Cubic Ni₃S₄ (polydymite): Polydymite possesses a spinel structure and is cubic, with the space group Fd-3m. aps.org
Tetragonal Ni₉S₈: While often found as the mineral pentlandite (B1173512) in combination with iron, the nickel sulfide with the stoichiometry Ni₉S₈ can adopt a tetragonal crystal system. aps.orgscholaris.ca
Ni₇S₆: This phase has an orthorhombic crystal structure. nih.gov
Phase Transition Phenomena
This compound systems are notable for undergoing various phase transitions, which are influenced by temperature and stoichiometry. These transformations are of significant interest due to their impact on the material's properties.
Several nickel sulfide phases exhibit transformations to different crystalline forms upon changes in temperature.
α-NiS to β-NiS Transformation: The hexagonal α-NiS phase is stable at high temperatures, while the rhombohedral β-NiS (millerite) is the stable form at lower temperatures. arizona.edu The transition from the metastable α-phase to the stable β-phase is accompanied by a volume increase of 2-4%. arizona.edu
Rhombohedral Ni₃S₂ to Cubic Ni₃S₂: The trigonal (rhombohedral) form of heazlewoodite (Ni₃S₂) undergoes a phase transition to a cubic polymorph at temperatures above 843 K. researchgate.net
The transformation from the α-NiS to the β-NiS phase can proceed through different mechanisms, largely dependent on the stoichiometry of the material. nih.govarizona.edu These mechanisms are broadly classified as partitioned and partitionless transformations. nih.gov
A partitionless transformation , also known as a massive transformation, occurs in near-stoichiometric NiS. arizona.edu In this type of transformation, the composition of the newly formed β-phase is the same as the parent α-phase, and the transformation front moves without the need for long-range diffusion of atoms. arizona.edu
In contrast, a partitioned transformation is observed in overstoichiometric (nickel-deficient) α-NiS. arizona.edu This mechanism is controlled by long-range diffusion. As the nickel-deficient α-NiS transforms to the more stoichiometric β-NiS, there is an exsolution of a more nickel-deficient α-NiS phase and potentially other nickel sulfide phases like Ni₃S₄. geoscienceworld.orgnih.gov
Defect structures, particularly nickel vacancies (often referred to as Ni-monovacancies in a localized context), play a crucial role in the phase transitions of nickel sulfide, especially in the α-NiS to β-NiS transformation. The presence and concentration of these vacancies significantly influence the kinetics and mechanism of the transformation. geoscienceworld.orgnih.gov
For nickel-deficient compositions of α-Ni₁₋ₓS, the transformation to the more ordered and stoichiometric β-NiS is more complex. The presence of nickel vacancies makes the transformation more sluggish. geoscienceworld.org The kinetics of this transition are strongly dependent on the initial composition, with an increase in nickel deficiency (higher 'x' in Ni₁₋ₓS) leading to a slower transformation rate. nih.gov The transformation in these non-stoichiometric compounds necessitates the redistribution of atoms and the exsolution of other phases to accommodate the compositional change, a process that is inherently slower than the partitionless transformation seen in stoichiometric NiS. geoscienceworld.orgnih.gov The difficulty in forming the necessary atomic arrangements for the new phase in the presence of a high concentration of vacancies contributes to the slower kinetics. nih.gov
Influence of Chemical Composition and Sulfur Content on Transition Temperature and Hysteresis
The stoichiometry of nickel sulfide plays a critical role in its phase transition characteristics. The most studied transition in the Ni-S system is the first-order structural transformation of nickel monosulfide (NiS) from the high-temperature hexagonal nickel arsenide structure (α-NiS) to the low-temperature rhombohedral millerite structure (β-NiS). This transition is accompanied by a significant volume change and thermal hysteresis.
The precise transition temperature is highly sensitive to the Ni:S ratio. For stoichiometric NiS, the transition upon heating occurs around 670 K (397 °C), while the reverse transition upon cooling takes place at a lower temperature of approximately 623 K (350 °C), demonstrating considerable hysteresis. Deviations from the ideal 1:1 stoichiometry directly influence these temperatures. For instance, nickel-deficient compositions, such as Ni₀.₉₇S, exhibit a lower onset temperature for the α-to-β phase transition by about 50 K during cooling processes compared to stoichiometric NiS. Conversely, sulfur-rich (overstoichiometric) compositions can lead to different transformation mechanisms altogether, often controlled by long-range diffusion and resulting in the precipitation of other nickel sulfide phases like Ni₃S₄. rsc.org
The introduction of impurities or dopants also modifies the phase transition. Doping with elements such as iron (Fe) has been shown to influence the microstructural evolution and transformation mechanisms in nickel sulfide. rsc.org While extensive research on doping in other material systems like (Mn,Fe)₂(P,Si) compounds has demonstrated that dopants like cobalt (Co) and nickel (Ni) can effectively reduce thermal hysteresis and alter the transition temperature, specific quantitative data for the systematic effects of various dopants on the NiS transition temperature and hysteresis width remains an area of ongoing investigation. gatech.edu The general principle is that dopants and non-stoichiometry introduce lattice strain and alter the electronic structure, thereby affecting the thermodynamic driving forces and kinetic barriers for the phase transformation.
Table 1: Effect of Stoichiometry on NiS Phase Transition Temperature
| Composition | Transition | Temperature (K) | Reference |
|---|---|---|---|
| Stoichiometric α-NiS | Heating (β → α) | ~670 | |
| Stoichiometric α-NiS | Cooling (α → β) | ~623 |
Advanced Characterization Techniques for Structural and Compositional Elucidation
A suite of advanced analytical methods is employed to thoroughly characterize the structural and compositional nuances of this compound systems. These techniques provide information from the bulk crystal structure down to the nanoscale morphology and surface chemistry.
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) Analysis
X-ray diffraction is a fundamental technique for identifying the crystalline phases present in nickel sulfide samples and determining their structural parameters. The nickel-sulfur system is complex, featuring numerous stable phases, each with a unique crystal structure and corresponding diffraction pattern. PXRD is instrumental in distinguishing between these phases, which include hexagonal α-NiS, rhombohedral β-NiS (millerite), cubic NiS₂ (vaesite), rhombohedral Ni₃S₂ (heazlewoodite), cubic Ni₃S₄ (polydymite), and orthorhombic Ni₉S₈ (godlevskite).
By comparing the experimental diffraction pattern to standard patterns in databases like the International Centre for Diffraction Data (ICDD), the specific phases can be identified. For example, hexagonal α-NiS is identified by its characteristic peaks corresponding to ICDD PDF No. 00-002-1280, while the cubic Ni₃S₄ phase corresponds to JCPDS No. 00-043-1469. gatech.eduresearchgate.net
Beyond phase identification, XRD data is used for quantitative analysis. The Scherrer equation can be applied to the broadening of diffraction peaks to estimate the average crystallite size of nanosized nickel sulfide particles. acs.org For more detailed structural characterization, Rietveld refinement is employed. This powerful method involves fitting a theoretical diffraction profile to the entire experimental pattern, allowing for the precise determination of lattice parameters, atomic positions, site occupancies, and phase fractions in multiphase samples. jmaterenvironsci.com
Table 2: Crystallographic Data for Common Nickel Sulfide Phases from XRD
| Phase | Formula | Crystal System | Space Group | ICDD/JCPDS Card No. | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|---|---|
| α-NiS | NiS | Hexagonal | P6₃/mmc | 00-002-1280, 65-3419 | a = 3.44, c = 5.18 | researchgate.netacs.orgresearchgate.net |
| β-NiS (Millerite) | NiS | Rhombohedral | R3m | 12-0041 | - | |
| Vaesite | NiS₂ | Cubic | Pa3 | 00-011-0099 | - | |
| Heazlewoodite | Ni₃S₂ | Rhombohedral | R32 | - | - | |
| Polydymite | Ni₃S₄ | Cubic | Fd3m | 00-043-1469 | - | gatech.edu |
Electron Microscopy (SEM, FESEM, TEM, HRTEM, SAED) for Morphology and Microstructure
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound materials from the micrometer to the atomic scale.
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide more detailed information about the internal structure, size, and shape of individual nanoparticles. TEM analysis has been used to confirm phase changes and morphological behavior, showing hexagonal nanoplates and quasi-spherical nanoparticles. rsc.org HRTEM allows for the direct visualization of the crystal lattice. For instance, HRTEM images of α-NiS have shown distinct lattice fringes with a d-spacing of 2.95 Å, corresponding to the (100) crystallographic plane. researchgate.net Similarly, for Ni₉S₈ nanocrystals, lattice fringes with an interplanar distance of 3.9 Å have been observed, matching the d-spacing of the (112) planes. rsc.org
Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystal structure of a specific area of the sample. The diffraction pattern of spots or rings provides information about the crystallinity and phase of the material. SAED has been used to confirm the presence of dual-phase structures, such as the intergrowth of NiS and the non-stoichiometric Ni₇S₆ phase within a single microcrystal. acs.org
Spectroscopic Techniques for Chemical and Elemental Composition
Spectroscopic methods are vital for determining the elemental composition and chemical states of atoms within nickel sulfide, providing crucial information that complements structural data from diffraction and microscopy.
XPS is a surface-sensitive technique used to determine the elemental composition and, critically, the oxidation states of the constituent elements. For nickel sulfide, high-resolution scans of the Ni 2p and S 2p core levels provide detailed chemical state information.
The Ni 2p spectrum typically shows a main peak for Ni 2p₃/₂ and a corresponding Ni 2p₁/₂ peak. For a pristine, vacuum-fractured NiS (millerite) surface, the Ni 2p₃/₂ peak is located at a binding energy of 853.1 eV, which is characteristic of Ni(II) in a sulfide environment. rsc.org Other studies report similar values, such as 854.1 eV. acs.org The spectrum is often complex, featuring strong satellite peaks at higher binding energies (~6 eV above the main peak) which are characteristic of Ni(II) compounds. In many samples, additional peaks corresponding to Ni³⁺ are also observed at higher binding energies (e.g., 855.9 eV and 856.58 eV). researchgate.net
The S 2p spectrum is used to identify the state of sulfur. It consists of a doublet, S 2p₃/₂ and S 2p₁/₂, separated by approximately 1.18 eV. For the sulfide ion (S²⁻) in NiS, the S 2p₃/₂ peak is found at a binding energy of around 161.6 - 161.7 eV. rsc.orgacs.org Peaks at slightly higher energies, such as 162.6 eV, are often attributed to the disulfide anion (S₂²⁻) in phases like NiS₂. The presence of peaks at much higher binding energies (e.g., ~168-169 eV) indicates surface oxidation to form sulfate (B86663) (SO₄²⁻) species. rsc.org
Table 3: Representative XPS Binding Energies for Nickel Sulfide
| Element | Core Level | Binding Energy (eV) | Species | Reference |
|---|---|---|---|---|
| Nickel | Ni 2p₃/₂ | 853.1 | Ni²⁺ in NiS | rsc.org |
| Nickel | Ni 2p₃/₂ | 854.1 | Ni²⁺ in NiS | acs.org |
| Nickel | Ni 2p₃/₂ | 855.37 - 855.9 | Ni²⁺ | researchgate.net |
| Nickel | Ni 2p₃/₂ | 856.58 | Ni³⁺ | researchgate.net |
| Sulfur | S 2p₃/₂ | 161.7 | S²⁻ in NiS | rsc.org |
| Sulfur | S 2p₃/₂ | 161.6 | S²⁻ in NiS | acs.org |
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a unique fingerprint for its specific crystal structure and phase. It is highly effective for distinguishing between the various polymorphs and stoichiometries of nickel sulfide.
Different nickel sulfide phases exhibit distinct sets of Raman-active phonon modes. For example, the pyrite-structure NiS₂ shows characteristic peaks at approximately 274 cm⁻¹ (Tg mode), 285 cm⁻¹ (Eg mode), and a strong, sharp peak at 479 cm⁻¹ (Ag mode), which is related to the S-S stretching vibration of the disulfide dumbbells in the structure. rsc.org
The rhombohedral Ni₃S₂ (heazlewoodite) phase has a more complex spectrum with multiple peaks. Its characteristic Raman-active modes include two A₁ stretching modes and four E bending modes. Experimentally observed peaks for Ni₃S₂ are found at approximately 188, 202, 224, 304, 325, and 350 cm⁻¹. rsc.org
For NiS , the Raman spectra can differentiate between the α and β polymorphs. Experimental studies on β-NiS have identified vibrational modes at 143, 240, 299, 345, and 371 cm⁻¹. researchgate.net First-principles calculations predict that hexagonal NiS should have eight IR and Raman active modes (3A₁ and 5E). gatech.edu The ability to distinguish these phases is crucial for in situ studies of phase transitions and chemical reactions.
Table 4: Characteristic Raman Peaks for Different Nickel Sulfide Phases
| Phase | Formula | Observed Raman Peaks (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|---|---|
| Vaesite | NiS₂ | 274, 285, 479 | Tg, Eg, Ag | rsc.org |
| Heazlewoodite | Ni₃S₂ | 188, 202, 224, 304, 325, 350 | 2A₁ + 4E | rsc.org |
Positron Annihilation Spectroscopy for Defect Structures
Positron Annihilation Spectroscopy (PAS) is a non-destructive and highly sensitive nuclear technique used to probe open-volume defects, such as vacancies, vacancy clusters, and dislocations, in materials at the atomic scale. nist.govacs.orgwikipedia.org The method is based on the annihilation of an implanted positron with an electron in the material, which results in the emission of two gamma rays. acs.org The characteristics of this annihilation radiation (e.g., the positron lifetime, the Doppler broadening of the annihilation energy) provide detailed information about the electron density and momentum at the annihilation site. nist.gov
When a positron is implanted into a solid, it may become trapped at an open-volume defect where the electron density is lower than in the bulk lattice. This trapping leads to a measurable increase in the positron's lifetime. Therefore, Positron Annihilation Lifetime Spectroscopy (PALS) can be used to identify the type and size of defects. The intensity of the longer lifetime component is related to the concentration of these defects.
In the context of this compound, PAS can be used to:
Identify Vacancy-Type Defects : The technique can distinguish between different types of defects, such as monovacancies (e.g., Ni or S vacancies), divacancies, or larger vacancy clusters.
Determine Defect Concentrations : PAS is capable of detecting defect concentrations in the range of parts per million (ppm).
Study Defect Evolution : By performing PAS measurements as a function of temperature or other processing parameters, the formation, agglomeration, and annealing of defects can be monitored.
While specific PAS studies with detailed defect lifetime data for this compound are not prevalent in the provided search results, the technique's principles are broadly applicable. For example, in studies on other materials like GCr15 steel, PALS has been used to identify components corresponding to delocalized positrons in the crystal lattice and positrons trapped by defects induced by plastic deformation. A similar approach would allow for the characterization of the intrinsic and process-induced defect structure in NiS.
In Situ Optical Microscopy for Transformation Kinetics
In situ optical microscopy is a powerful technique for directly observing and quantifying the kinetics of phase transformations in materials at elevated temperatures. This method allows for real-time monitoring of microstructural changes, such as nucleation and growth of new phases.
In the study of this compound, in situ optical microscopy has been specifically applied to investigate the α-to-β phase transformation. This transformation is of significant interest, particularly in the context of tempered glass manufacturing, where NiS inclusions can lead to spontaneous fracture due to a volume change of about 4% associated with this phase transition.
By following the transformation in situ, researchers can extract crucial kinetic parameters, including:
Nucleation Rate : The rate at which new particles of the stable phase appear within the parent phase.
Interface Migration Velocity : The speed at which the boundary between the parent and product phases moves.
This information is essential for building and validating kinetic models that can predict the behavior of the material under different thermal conditions (isothermal and anisothermal). Studies have shown that depending on the stoichiometry and temperature, two different mechanisms for the transformation can occur: a partitioned or a partitionless transformation. The kinetic models developed from in situ microscopy data are often based on established theories such as the Zener and Zener-Hillert models for interface velocity. The ultimate goal of these studies is to design more effective heat treatments to control the phase transformation and mitigate its detrimental effects.
Theoretical and Computational Investigations of Nickel Ii Sulfide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of nickel sulfide (B99878) materials at an atomic level. These theoretical calculations provide profound insights into electronic structures, geometric arrangements, reaction pathways, and catalytic activities, complementing and guiding experimental findings.
DFT calculations are instrumental in determining the electronic properties of various nickel sulfide phases. These computations predict whether a phase is metallic, semiconducting, or insulating by calculating the electronic band structure and the density of states (DOS).
First-principles calculations have been widely used to study the crystal and electronic band structures of nickel sulfides. aip.org For hexagonal NiS, standard DFT calculations using the Local Density Approximation (LDA) and Perdew-Burke-Ernzerhof (PBE) functionals predict a metallic character. aip.org However, experimental results suggest that the low-temperature antiferromagnetic phase is a semiconductor. aip.orgresearchgate.net This discrepancy is resolved by incorporating an on-site Coulomb interaction term (DFT+U), which more accurately accounts for electron correlation effects in the Ni 3d orbitals. Using the DFT+U method, a band gap can be opened, aligning theoretical predictions with experimental observations of a semiconducting state. aip.org For instance, a PBE+U calculation with a U value of 2.9 eV yields a magnetic moment of 1.056 µB, which is an improvement in describing the system. aip.org
For the heazlewoodite phase, Ni₃S₂, DFT calculations predict a metallic nature with a band gap of 0.000 eV, indicating no energy gap between the valence and conduction bands. materialsproject.org The partial density of states (PDOS) analysis for sulfurized Ni(111) surfaces reveals that the electronic structure is significantly influenced by the surface sulfide phase. mdpi.com Doping nickel sulfide with other transition metals like cobalt can modify the electronic structure by creating intermediate bands, which enhances electrical conductivity. rsc.org The interaction between sulfur p and nickel d orbitals is a key feature of the electronic structure in phases like NiS and NiS₂. aip.org
Table 1: Calculated Electronic Properties of Nickel Sulfide Phases
| Nickel Sulfide Phase | DFT Method | Calculated Band Gap (eV) | Electronic Character | Reference |
|---|---|---|---|---|
| Hexagonal NiS | LDA/PBE | Metallic | Metallic | aip.org |
| Hexagonal NiS | PBE+U (U=2.9 eV) | Not specified, but opens a gap | Semiconducting | aip.org |
| Ni₃S₂ (Heazlewoodite) | GGA | 0.000 | Metallic | materialsproject.org |
| Co-doped NiS₂/Ni₃S₄ | DFT | Modified (Intermediate bands formed) | Enhanced Conductivity | rsc.org |
DFT calculations accurately predict the crystallographic structures of nickel sulfide polymorphs. By minimizing the total energy of the system, DFT can determine stable atomic arrangements, lattice parameters, and bond lengths, which show good agreement with experimental data from techniques like X-ray diffraction (XRD). aip.org
Several stable phases of nickel sulfide have been examined, including heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and vaesite (NiS₂). aip.org For the rhombohedral Ni₃S₂ phase (space group R32), DFT calculations confirm its structure where S atoms form a distorted body-centered cubic array with Ni atoms in tetrahedral interstices. aip.orgmaterialsproject.org The calculated lattice parameters for hexagonal NiS using the PBE+U method (a = 3.44 Å, c = 5.39 Å) are in close agreement with experimental values (a = 3.44 Å, c = 5.35 Å). aip.org Similarly, DFT has been used to model the geometry of complex structures, such as a ferromagnetic nickel sulfide nanocluster, [Ni₃S₃H(PEt₃)₅], predicting a planar Ni₃S₃ core. nih.gov
Table 2: Comparison of DFT-Calculated and Experimental Structural Parameters for Hexagonal NiS
| Parameter | DFT Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Lattice Constant 'a' | PBE+U (U=4.5 eV) | 3.44 Å | 3.44 Å | aip.org |
| Lattice Constant 'c' | PBE+U (U=4.5 eV) | 5.39 Å | 5.35 Å | aip.org |
| Ni-S Bond Length | PBE+U (U=4.5 eV) | 2.28 Å | 2.26 Å | aip.org |
| Ni-Ni Bond Length | PBE+U (U=4.5 eV) | 2.68 Å | 2.66 Å | aip.org |
DFT simulations provide mechanistic insights into the formation of nickel sulfide thin films and nanoparticles by modeling complex chemical reactions.
Atomic Layer Deposition (ALD): The reaction mechanism for NiS ALD using bis(N,N′-di-tert-butylacetamidinato)nickel(II) [Ni(tBu-MeAMD)₂] and hydrogen sulfide (H₂S) has been investigated with DFT. rsc.org The calculations show that the process begins with the easy elimination of the first amidine ligand on a sulfhydrylated surface. rsc.orgresearchgate.net The second ligand can then react with an adjacent sulfhydryl group, but the resulting amidine molecule interacts strongly with the surface Ni atom, making it difficult to desorb. rsc.org In the subsequent step, an incoming H₂S molecule facilitates the removal of this adsorbed amidine molecule through a ligand exchange mechanism, regenerating the sulfhydrylated surface for the next cycle. rsc.org DFT simulations have also shown that H₂S demonstrates higher reactivity with the surface-adsorbed Ni precursor than water, which is relevant for process optimization. researchgate.net
Thermal Decomposition: DFT modeling has been employed to understand the thermal decomposition of nickel dithiocarbamate (B8719985) complexes into nickel sulfide nanoparticles. acs.orgcardiff.ac.uk Studies on [Ni(S₂CNBuⁱ₂)₂] in the presence of primary amines like oleylamine (B85491) show that the process involves the formation of amide-exchange products. acs.orgcardiff.ac.ukresearchgate.net DFT calculations suggest that this exchange occurs via a nucleophilic attack of the amine on the dithiocarbamate ligand. acs.orgcardiff.ac.uk Subsequent modeling of the decomposition of the primary amine dithiocarbamate complex indicates that a proton migration from nitrogen to sulfur leads to the formation of a dithiocarbimate, which then eliminates isothiocyanate to yield nickel thiolate intermediates that ultimately aggregate into NiS nanoparticles. acs.orgcardiff.ac.uk
Understanding the interaction of sulfur with nickel surfaces is crucial for catalysis and corrosion. DFT, often combined with optimization algorithms, is used to explore the structures and formation mechanisms of various surface sulfide phases.
By combining DFT with the particle swarm optimization (PSO) algorithm, researchers have investigated the low-energy structures of sulfide phases on Ni(111) surfaces, particularly at high sulfur coverages where standard calculations may fail. mdpi.comscilit.com These studies identified a sulfurization limit, where each pair of sulfur atoms can sulfurize a maximum of three Ni atoms from one layer (Ni:S ratio of 3:2). mdpi.comscilit.com Ab initio thermodynamics analysis indicates that under typical reactive adsorption desulfurization conditions, Ni₃S₂ is the most stable sulfide phase on the surface. mdpi.comscilit.com The calculations also identified various unsaturated intermediate states, such as Ni₃S and Ni₂S, which could explain the diverse compositions of nickel sulfides observed experimentally. mdpi.comscilit.com Furthermore, DFT calculations have been used to model the surface reconstruction of crystalline Ni₃S₂ under oxygen reduction reaction (ORR) conditions, showing it forms an amorphous surface layer with a nominal NiS stoichiometry. uoregon.edu
Nickel sulfides are promising, low-cost electrocatalysts for the hydrogen evolution reaction (HER). DFT calculations are a key tool for predicting and understanding their catalytic activity. The primary descriptor for HER activity is the Gibbs free energy of hydrogen adsorption (ΔGH) on the catalyst surface; an ideal catalyst should have a ΔGH value close to zero.
DFT studies have shown that the ΔGH* on nickel sulfides can be tuned to enhance HER performance. For example, calculations revealed that a Ni₃S₂@NiS heterostructure has a ΔGH* closer to zero compared to single-phase NiS or Ni₃S₂, explaining its superior catalytic performance. mdpi.com Similarly, creating nickel vacancies in Ni₃S₂ nanosheets was shown by DFT to significantly reduce the kinetic barrier for water dissociation (from 2.37 eV to 1.74 eV), which is a critical step in alkaline HER, leading to dramatically improved activity. osti.gov DFT also helps explain the enhanced activity in doped systems; for instance, Cl-doping in Ni₃S₂ is validated by DFT to optimize the electronic structure and intrinsic activity. acs.org In iron-nickel sulfide (INS) nanosheets, DFT calculations attributed their high HER activity to abundant active sites and favorable kinetics for H⁺ adsorption and H₂ formation. nih.gov
Table 3: DFT-Calculated Parameters for HER Activity
| Catalyst System | Key DFT Finding | Effect on HER Activity | Reference |
|---|---|---|---|
| Ni₃S₂@NiS Heterostructure | ΔGHis closer to zero than single phases. | Optimizes hydrogen binding, enhancing performance. | mdpi.com |
| Ni₃S₂ with Ni Vacancies (Ni₃S₂-VNi) | Water dissociation barrier reduced from 2.37 eV to 1.74 eV. | Accelerates HER kinetics in alkaline media. | osti.gov |
| Cl-doped Ni₃S₂ | Optimizes electronic structure and intrinsic activity. | Enhances HER activity. | acs.org |
| Co₂P–Ni₃S₂ Heterostructure | Exhibits near-zero Gibbs free energy of H. | Enhances the HER process compared to single components. | mdpi.com |
DFT is a valuable method for predicting the magnetic properties of nickel sulfide compounds, including their magnetic ordering and magnetic moments. These calculations are crucial for understanding phenomena like the temperature-induced phase transition in NiS. researchgate.net
For hexagonal NiS, which undergoes a transition from a low-temperature antiferromagnetic semiconductor to a high-temperature paramagnetic metal, DFT+U calculations are necessary to correctly describe the magnetic state. aip.orgresearchgate.net Calculations using PBE+U have predicted magnetic moments for the Ni atoms, with values around 1.0-1.2 µB, which are improvements over non-corrected DFT, though still lower than the experimental value of ~1.7 µB. aip.org DFT has also been used to predict and confirm the magnetic properties of novel materials. For the nanocluster Ni₃S₃H(PEt₃)₅, DFT calculations predicted a magnetic moment of 1 µB due to one unpaired electron and confirmed that spins at the Ni sites align in parallel, indicating ferromagnetic coupling, which was consistent with experimental magnetization measurements. nih.gov The use of hybrid DFT functionals has been shown to reliably describe the geometry and electronic properties of magnetic materials like NiO, providing a robust methodology that can be applied to nickel sulfides. acs.org
Comparison of Theoretical and Experimental Spectroscopic Data (IR, NMR)
The correlation between theoretical calculations and experimental spectroscopic data is crucial for validating computational models and accurately interpreting spectral features. For Nickel(II) sulfide and its related complexes, techniques like Density Functional Theory (DFT) are often employed to predict vibrational and nuclear magnetic resonance spectra.
Infrared (IR) Spectroscopy:
Theoretical calculations of the IR spectrum for nickel-containing compounds, when compared with experimental data, allow for precise vibrational mode assignments. For instance, in studies of bis(guanidoacetate)nickel(II) complexes, DFT calculations (specifically B3LYP/6-311G(d,p)) have shown excellent agreement with experimental Fourier Transform Infrared (FT-IR) spectra. scienceasia.org This agreement helps in confirming the geometric structure of the complex, such as identifying the more stable trans isomer over the cis isomer. scienceasia.org
For this compound (NiS) nanoparticles, experimental FT-IR spectra have identified key vibrational bands. A notable band around 471 cm⁻¹ is attributed to the stretching vibration of NiS nanocrystals. researchgate.net Another high-intensity band observed at 1087 cm⁻¹ in β-NiS nanoparticles is suggested to be a result of the phonon confinement effect due to the material's nanoscale dimensions. researchgate.net Theoretical studies using ab-initio methods have calculated the vibrational frequencies for various nickel sulfides at the Γ point. aip.orgresearchgate.net For millerite (NiS), vibrational modes have been theoretically predicted and compared with experimental results, showing correspondence for specific vibrational bands. researchgate.net For example, peaks observed experimentally at 176, 205, and 258 cm⁻¹ correspond to calculated vibrational bands E(4) and E(2) of NiS. researchgate.net
The table below summarizes a comparison of experimental and theoretical IR data for NiS and related compounds.
| Compound/System | Experimental IR Peak (cm⁻¹) | Theoretical (Calculated) Peak/Mode (cm⁻¹) | Method/Assignment |
| β-NiS Nanoparticles | 471 | - | Ni-S Stretching researchgate.net |
| β-NiS Nanoparticles | 1087 | - | Phonon Confinement Effect researchgate.net |
| Millerite (NiS) | 176, 205, 258 | E(4), E(2) | Vibrational Modes researchgate.net |
| Bis(di-isobutyldithiophosphinato)nickel(II) | 722 | - | Symmetric (Ni-S) mdpi.com |
| Bis(di-isobutyldithiophosphinato)nickel(II) | 1060 | - | Asymmetric (Ni-S) mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting NMR spectra for paramagnetic compounds like many Nickel(II) complexes is a significant challenge. However, state-of-the-art quantum chemical methods have shown promise in rationalizing the NMR spectra of paramagnetic pentacoordinate nickel(II) complexes. acs.org By calculating the contributions to the chemical shifts, including Fermi contact (FC), pseudo-contact (PCS), and diamagnetic parts, a better agreement with experimental data can be achieved, sometimes leading to a reassignment of previously reported signals. acs.org
For various Ni(II) dithiocarbamate complexes, ¹³C NMR spectra consistently show the thioureide signal around 200 ppm. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common theoretical approach used to calculate NMR spectra for such complexes, and the results have shown good correlation with experimental findings. researchgate.net Discrepancies between calculated and experimental values can often be attributed to the fact that theoretical calculations are typically performed for the gaseous phase, while experimental data are collected in solution or solid state, where intermolecular interactions are present. researchgate.netacs.org
Advanced Computational Algorithms
The study of this compound has benefited significantly from the application of sophisticated computational algorithms that can predict structures, properties, and behavior at the atomic level.
Particle Swarm Optimization (PSO) Coupled with DFT
Particle Swarm Optimization (PSO) is a metaheuristic algorithm inspired by the social behavior of bird flocks or fish schools. acs.orgtechscience.com When combined with Density Functional Theory (DFT), it becomes a powerful tool for exploring the potential energy surfaces of materials to find stable, low-energy structures. mdpi.com
This combined PSO-DFT approach has been successfully used to investigate the low-energy structures and formation mechanisms of nickel sulfide phases on Ni(111) surfaces. mdpi.comscilit.com This is particularly useful for conditions with high sulfur coverage where traditional DFT calculations might struggle to converge. mdpi.comscilit.com Using this method, researchers have identified a sulfurization limit on Ni(111) slab models, finding that a pair of sulfur atoms can sulfurize at most one layer of three nickel atoms (Ni:S = 3:2). mdpi.comscilit.com Further ab initio thermodynamics analysis indicated that under typical desulfurization conditions, Ni₃S₂ is the most stable sulfide phase, a finding consistent with experimental data. mdpi.comscilit.com
Ab-initio Methods for Electronic and Vibrational Properties
Ab-initio (or first-principles) calculations, which are based on quantum mechanics without empirical parameters, are fundamental to understanding the intrinsic properties of materials. For this compound (millerite, NiS) and other nickel sulfide phases (Ni₃S₂, Ni₃S₄, NiS₂), first-principles calculations based on DFT have been employed to investigate their electronic and vibrational properties. aip.orgresearchgate.net
Electronic Properties: Calculations of the electronic band structure and density of states (DOS) for millerite NiS reveal that it has a metallic character, which is confirmed by the crossing of an electronic band at the Fermi level. jmaterenvironsci.comresearchgate.net This metallic nature is attributed to the strong hybridization between Ni-3d and S-2p orbitals. jmaterenvironsci.com Studies also show that as the sulfur content increases across the different nickel sulfide phases, the nickel d-orbitals shift to lower energy levels, while the sulfur p-orbitals shift to higher energies. aip.orgresearchgate.net This trend is consistent with the observed decrease in conductivity and catalytic activity in sulfur-contaminated nickel-based electrodes. aip.orgresearchgate.net
Vibrational Properties: The vibrational modes at the Γ point (the center of the Brillouin zone) are classified based on crystal symmetry, and their corresponding frequencies are calculated from the optimized lattice structures. aip.orgresearchgate.net These theoretically determined vibrational frequencies are vital for identifying different nickel sulfide phases in experimental techniques like in-situ vibrational spectroscopy. researchgate.net Density Functional Perturbation Theory (DFPT) is a specific ab-initio method used to investigate these vibrational modes. jmaterenvironsci.comresearchgate.net
The table below presents a summary of findings from ab-initio studies on NiS.
| Property | Finding | Implication | Reference |
| Electronic Structure | Bands cross the Fermi level in NiS. | Confirms the metallic character of millerite (NiS). | jmaterenvironsci.comresearchgate.net |
| Electronic Structure | Strong hybridization between Ni-3d and S-2p orbitals. | Explains the metallic behavior of NiS. | jmaterenvironsci.com |
| Electronic Properties | With increasing sulfur content, Ni d-orbitals shift down in energy, S p-orbitals shift up. | Correlates with decreased conductivity in sulfur-rich phases. | aip.orgresearchgate.net |
| Vibrational Properties | Calculation of vibrational frequencies at the Γ point. | Allows for identification of NiS phases via spectroscopy. | aip.orgresearchgate.net |
Collision Cross-Section Simulations
Collision Cross-Section (CCS) is a physical property that reflects the size and shape of a gas-phase ion. nih.gov It is measured using ion mobility-mass spectrometry (IM-MS) and can be predicted theoretically using simulations. nih.govresearchgate.net These simulations, often based on molecular dynamics or trajectory methods, provide valuable structural information by comparing calculated CCS values with experimental data. researchgate.netresearchgate.net
For nickel-containing systems, a study on a distinct nickel sulfide nanocluster, Ni₃S₃H(PEt₃)₅, utilized ion mobility-mass spectrometry in conjunction with DFT calculations and CCS simulations to probe its structure. researchgate.net Theoretical CCS values are calculated from model structures, which are typically optimized using DFT. The trajectory method, implemented in software like IMoS, is then used to simulate the collisions between the ion and a buffer gas (commonly helium or nitrogen) to determine the theoretical CCS. nih.govresearchgate.net This comparison between experimental and theoretical CCS values helps in confirming the three-dimensional conformation of complex molecules and clusters in the gas phase. researchgate.netresearchgate.net
Kinetic Modeling and Simulation of Phase Transformations
Understanding the kinetics of phase transformations is critical, especially for materials like this compound where such transformations can have significant practical consequences. NiS inclusions in tempered glass, for example, can lead to spontaneous fracture due to a volume change of about 4% during a phase transformation. researchgate.netscientific.net
Zener and Zener-Hillert Kinetics Models
The Zener and Zener-Hillert models are theoretical frameworks used to describe the kinetics of diffusion-controlled phase transformations. researchgate.netdiva-portal.org These models have been specifically applied to understand the α-NiS (hexagonal) to β-NiS (rhombohedral) transformation. researchgate.netscientific.net
The modeling is based on the interface velocity during the transformation and can describe the process under both isothermal and anisothermal conditions. researchgate.netscientific.net The transformation can proceed via two different mechanisms depending on the stoichiometry and temperature: a partitionless (massive) transformation or a partitioned transformation controlled by long-range diffusion. researchgate.netresearchgate.net
Zener Model: Originally developed for grain growth inhibition by particles, Zener's theory was adapted to model interface migration rates. diva-portal.orgjst.go.jp In the context of phase transformations, Zener proposed that the tip of a growing plate-like precipitate adjusts to a radius that maximizes the growth velocity. diva-portal.org
Zener-Hillert Model: This is a modification of the Zener model that accounts for the effect of capillarity and solute diffusion ahead of the moving interface. researchgate.netdiva-portal.org The model provides a way to calculate the interface migration velocity, which is essential for building a complete kinetic model of the transformation. researchgate.netscientific.net
By using in-situ optical microscopy to gather data on nucleation rates and interface migration velocities, researchers can build kinetic models based on the Zener and Zener-Hillert formalisms to predict the transformation behavior of NiS under various conditions. researchgate.netscientific.net
Advanced Research Applications of Nickel Ii Sulfide
Electrocatalysis
Nickel sulfides are recognized as a promising class of non-precious metal electrocatalysts. mdpi.com Their natural abundance, cost-effectiveness, and stability, particularly in alkaline environments, make them attractive alternatives to expensive noble metal catalysts like platinum. mdpi.com The electrocatalytic efficiency of nickel sulfides is being explored in several key electrochemical reactions.
Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction (HER) is a critical process in electrochemical water splitting for hydrogen production, a cornerstone of future clean energy systems. rsc.orgnih.gov Nickel sulfides have emerged as promising electrocatalysts for HER, especially in alkaline media. mdpi.com
Various stoichiometric phases of nickel sulfide (B99878), including hexagonal NiS, rhombohedral NiS, cubic NiS₂, trigonal Ni₃S₂, and cubic Ni₃S₄, have been investigated as HER catalysts. mdpi.com While they show potential, their performance as single-phase materials is generally lower than that of platinum-based catalysts. mdpi.com Research indicates that the intrinsic HER activity of different nickel sulfide phases follows the order Ni₃S₂ > NiS₂ > NiS under alkaline conditions. rsc.org The superior performance of Ni₃S₂ is attributed to its larger electrochemically active surface area and higher electrical conductivity. rsc.org
To bridge the performance gap with noble metal catalysts, researchers are actively pursuing several strategies to enhance the HER activity of nickel sulfides. These strategies focus on modifying the material's electronic structure, increasing the number of active sites, and improving reaction kinetics. mdpi.commdpi.com
Heteroatom Doping: Introducing other atoms (heteroatoms) into the nickel sulfide lattice can significantly alter its electronic properties and catalytic activity. mdpi.com For instance, doping with non-metal atoms can modify the electronic structure and increase the number of active sites. mdpi.com Transition metal doping has also been shown to enhance HER activity by lowering the hydrogen adsorption free energy. acs.orgnih.gov
Heterostructure Engineering: Creating interfaces between nickel sulfide and other materials to form heterostructures is a highly effective strategy. mdpi.comnih.gov These interfaces can promote synergistic effects, optimizing hydrogen binding energy and enhancing catalytic performance. mdpi.com Examples include Ni₃S₂@NiS, NiS–Ni₂P, and rhombohedral-NiS/hexagonal-NiS heterostructures. nih.govrsc.orgmdpi.com
Vacancy Engineering: Introducing vacancies (missing atoms) into the crystal lattice can create defects that act as active sites for catalysis. mdpi.com Nickel vacancies in Ni₃S₂ have been shown to enhance alkaline HER activity by promoting water dissociation. osti.gov Similarly, sulfur vacancies can tune the electron density of Ni sites, improving the intrinsic activity of the catalyst. rsc.org
Structural Design: The morphology and architecture of the catalyst at the nanoscale play a crucial role in its performance. researchgate.networldscientific.com Designing specific nanostructures, such as nanosheets or nanorod arrays, can increase the surface area and expose more active sites. osti.govresearchgate.net
Defect Engineering: This broad strategy encompasses the intentional creation of various types of defects, including vacancies, to enhance catalytic properties. mdpi.commdpi.com Defects can alter the local electronic structure and create more favorable sites for the adsorption of reaction intermediates. mdpi.com
Different stoichiometric phases of nickel sulfide exhibit distinct properties and catalytic activities in the HER.
Ni₃S₂: This phase is often considered one of the most promising nickel sulfides for HER due to its metallic nature and high intrinsic activity. rsc.orgmdpi.com However, the strong chemisorption of hydrogen intermediates on its surface can lead to a relatively high overpotential. mdpi.com Many of the enhancement strategies, such as forming heterostructures like Ni₃S₂@NiS, are aimed at optimizing its performance further. mdpi.com
NiS: Both hexagonal and rhombohedral phases of NiS are studied for HER. mdpi.comnih.gov Creating phase-heterostructures, for example between rhombohedral and hexagonal NiS, has been shown to improve HER performance due to the dense coupling interfaces. nih.gov
The following table summarizes the HER performance of various nickel sulfide-based electrocatalysts under different enhancement strategies.
| Catalyst | Enhancement Strategy | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte |
| Ni₃S₂-VNi/NF | Vacancy Engineering | 35 | Not specified | 1 M KOH |
| Zn-Ni₃S₂/NF | Heteroatom Doping | 78 | Not specified | 1 M KOH |
| Co–CeO₂/NiS₂/NF | Heteroatom Doping & Heterostructure | 84 | Not specified | 1.0 M KOH |
| Vs-Ni₃S₂/NF | Vacancy Engineering | 88 | 87 | 1 M KOH |
| Li, V–Ni₃S₂ | Heteroatom Doping | 90 | Not specified | 1.0 M KOH |
| r-NiS/h-NiS (1.25) | Heterostructure Engineering | 101 | 62.1 | Alkaline |
| Ni₃S₂@NiS–250/NF | Heterostructure Engineering | 129 | Not specified | 1.0 M KOH |
| VS₄/Ni₃S₂/NF | Heterostructure Engineering | 140 | Not specified | 1.0 M KOH |
| NiS–Ni₂P | Heterostructure Engineering | 147 | 68 | Alkaline |
| Pristine Ni₃S₂ | (Baseline) | 167 | Not specified | 1.0 M KOH |
Data sourced from multiple research findings. mdpi.comnih.govrsc.orgosti.govrsc.orgrsc.org
Oxygen Evolution Reaction (OER)
While extensively studied for HER, nickel sulfides are also investigated as catalysts for the oxygen evolution reaction (OER), the anodic half-reaction of water splitting. Nickel-based sulfides are considered excellent OER electrocatalysts due to their high electrical conductivity. acs.orgacs.org Strategies like heteroatom doping and defect engineering are employed to boost their OER performance. For instance, introducing tin (Sn) as a dopant and creating sulfur vacancies in NiS/Ni₃S₂ nanostructures has been shown to significantly lower the overpotential required for OER. acs.orgacs.org During the OER process, it is often observed that the nickel sulfide surface reconstructs to form nickel oxyhydroxide species, which are believed to be the true active sites for the reaction.
Methanol (B129727) Oxidation Reactions
Nickel(II) sulfide has also shown potential as a catalyst for the methanol oxidation reaction (MOR), which is a key reaction in direct methanol fuel cells. The catalytic activity is attributed to the ability of Ni(II) to be oxidized to Ni(III) in an alkaline medium, which then facilitates the oxidation of methanol. Research has demonstrated that nanostructured nickel sulfide materials can exhibit significant electrocatalytic activity and stability for methanol oxidation.
General Electrocatalytic Activity and Redox Reactions
This compound (NiS) and its related crystalline phases, such as NiS₂, and Ni₃S₂, have garnered significant attention as cost-effective and efficient electrocatalysts for key energy-related redox reactions, particularly the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are fundamental to water splitting technologies. The electrocatalytic performance of nickel sulfides is intrinsically linked to their crystalline structure, composition, and the synergistic effects that arise in multi-phase systems.
Detailed electrochemical studies on different crystalline nickel sulfides have been conducted to understand their intrinsic HER activities in alkaline conditions. A comparative analysis of NiS, NiS₂, and Ni₃S₂ nanoparticles with similar crystal sizes and specific surface areas revealed a performance order of Ni₃S₂ > NiS₂ > NiS. rsc.org The superior performance of Ni₃S₂ is attributed to its large electrochemically active surface area and higher electrical conductivity, as it behaves as a metallic conductor, unlike the semiconducting nature of NiS and NiS₂. rsc.org
Dual-phase nickel sulfide nanostructures, for instance, those comprising NiS and Ni₇S₆, have demonstrated excellent OER activity. acs.org These materials can achieve a current density of 10 mA/cm² at a relatively low overpotential of 0.29 V and exhibit remarkable operational stability for over 50 hours in alkaline media. acs.org During the OER process, the surface of the nickel sulfide catalyst undergoes a transformation to form nickel oxide/hydroxide (B78521) species, which are highly active for oxygen evolution. acs.org The presence of both Ni²⁺ and Ni³⁺ oxidation states facilitates rich redox reactions, which are crucial for the catalytic process. lbl.govmdpi.com
The electrocatalytic activity of nickel sulfides can be further enhanced by creating nanostructured materials. For example, NiS nanostructures synthesized by laser irradiation exhibited a competitive overpotential of -159 mV vs. RHE at a current density of 10 A/g for the HER, with a Tafel slope of 218 mV/dec. lbl.gov This enhanced performance is linked to a high electrochemically active surface area and the synergistic effect of Ni³⁺OOH species formed during the reaction. lbl.gov
Table 1: Electrocatalytic Performance of Different Nickel Sulfide-Based Materials for Hydrogen Evolution Reaction (HER)
| Catalyst | Overpotential (η₁₀) | Tafel Slope (mV/dec) | Conditions |
|---|---|---|---|
| NiSₓ/SUS | 258 mV | Not specified | 1 M KOH |
| NiS-4h (nanostructure) | 159 mV (at 10 A/g) | 218 | Alkaline |
| NiS-2h (nanostructure) | 165 mV (at 10 A/g) | 266 | Alkaline |
| NiS-6h (nanostructure) | 204 mV (at 10 A/g) | 310 | Alkaline |
Photocatalysis
This compound is recognized as a promising material for photocatalysis due to its narrow band gap, high stability, and cost-effectiveness, which allow for the efficient use of solar energy in various catalytic reactions. rsc.orgrsc.org Its unique optical and electronic properties make it suitable for applications in environmental remediation. rsc.orgrsc.org
Nickel sulfide-based nanostructures have been extensively investigated for the decontamination of water. rsc.orgrsc.org These materials function as photocatalysts that, when activated by light, can initiate redox reactions leading to the breakdown of pollutants. rsc.org The use of nanomaterials provides a large surface area for these reactions to occur, enhancing the efficiency of water purification and pollutant monitoring. rsc.orgrsc.org Green synthesis methods, utilizing plant or microbial extracts, have been developed to produce NiS nanoparticles that show improved photocatalytic properties for water treatment applications. rsc.org
The photocatalytic activity of nickel sulfide is central to its role in Advanced Oxidation Processes (AOPs). rsc.orgrsc.org When illuminated with light of sufficient energy, the semiconductor material generates electron-hole pairs. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals. rsc.org These ROS are powerful, non-selective oxidizing agents that can effectively degrade a wide range of organic pollutants present in wastewater into less harmful substances. rsc.orgrsc.orgrjeec.ro
The efficacy of NiS-based photocatalysts has been demonstrated in the degradation of various organic contaminants. For instance, hydrothermally synthesized nanosized NiS particles, with a size range of 25-30 nm, have shown significant efficiency in degrading textile dyes like methylene blue (MB) and methyl orange (MO). actachemicamalaysia.com Under laboratory conditions with a UV lamp, these nanoparticles achieved 88% degradation of MB and 84% of MO. actachemicamalaysia.com The performance of these photocatalysts is attributed to their ability to absorb light and generate the necessary reactive species for dye degradation. actachemicamalaysia.comresearchgate.net The photocatalytic degradation of MB has also been observed using Ag–In–Ni–S nanocomposites, which demonstrated fast and nearly complete removal of the dye under both dark and visible light conditions. rsc.org
Table 2: Photocatalytic Degradation Efficiency of Nickel Sulfide-Based Catalysts for Organic Dyes
| Catalyst | Contaminant | Degradation Efficiency | Light Source |
|---|---|---|---|
| NiS Nanoparticles | Methylene Blue (MB) | 88% | UV Lamp |
| NiS Nanoparticles | Methyl Orange (MO) | 84% | UV Lamp |
| Ni–Cd–S/rGO | Methylene Blue (MB) | 94% | Sunlight |
| Ni–Cd–S/rGO | Methyl Orange (MO) | 97.1% | Sunlight |
| NiS/Ag₂MoO₄ | Methylene Blue (MB) | 90.8% | Not specified |
To improve the photocatalytic performance of nickel sulfide, various modification strategies are employed. These include doping with metals and non-metals, forming heterojunctions with other semiconductors, and creating nanocomposites. rsc.orgrsc.org
Doping: Introducing dopants into the NiS crystal lattice can modify its electronic structure and bandgap, enhancing visible light absorption and reducing the recombination rate of photogenerated charge carriers. rsc.org For example, doping NiS with sodium has been shown to increase the bandgap from 1.10 eV to 1.3 eV, which affects the electron transport properties and can enhance photocatalytic activity. researchgate.net Transition metal dopants like Mn²⁺ can also be incorporated to modify the band structure and improve performance. rsc.org
Heterojunction and Nanocomposite Formation: Creating heterojunctions by combining NiS with other materials, such as metal oxides or carbon-based materials, is a highly effective strategy. rsc.orgrsc.org For instance, NiS/TiO₂ composite catalysts have shown enhanced photocatalytic efficiency. rsc.org Similarly, nanocomposites of nickel-manganese sulfide decorated with reduced graphene oxide (Ni–Mn-S/rGO) exhibited high degradation efficiency for acid yellow (96.1%) and rose bengal (93.2%) dyes under natural sunlight. semanticscholar.org The formation of NiS/CdS heterostructures anchored on reduced graphene oxide (rGO) has also proven effective for the degradation of textile dyes. mdpi.com These composite structures promote better charge separation and light absorption, leading to superior photocatalytic activity compared to the individual components. rsc.orgrsc.orgmdpi.com
Energy Storage Systems
This compound and its various stoichiometries (e.g., NiS, NiS₂, Ni₃S₂) are considered highly promising electrode materials for advanced energy storage devices, including supercapacitors and lithium-ion batteries. springerprofessional.deresearchgate.net This is due to their high theoretical capacity, good electrical conductivity, and electrochemical stability. springerprofessional.deifmo.ru
In the realm of supercapacitors , which are valued for their high power density and excellent cycle stability, nickel sulfides serve as pseudocapacitive materials. springerprofessional.de The energy storage mechanism in these materials involves rapid and reversible Faradaic redox reactions at the electrode surface. mdpi.com However, the performance can be limited by the distribution of electrochemically active sites. springerprofessional.de To overcome this, strategies such as nanocrystallization and the construction of nanohybrid architectures with conductive substrates like graphene or other pseudocapacitive materials (e.g., transition-metal oxides) are employed to enhance performance. springerprofessional.de For example, NiS nanostructures have demonstrated an outstanding specific capacitance of 3761 F/g at a scan rate of 10 mV/s. lbl.gov
For lithium-ion batteries , nickel sulfides are attractive anode materials because of their high theoretical capacities. rsc.org However, they often suffer from sluggish kinetics and poor structural stability during the charge-discharge cycles. rsc.org To address these issues, rationally designed composites have been developed. One such example is a S/N co-doped carbon-coated NiS/Cu₂S composite. rsc.org In this architecture, the in-situ formation of copper during lithiation enhances conductivity and promotes the reversible conversion of Li₂S, while the carbon coating prevents particle agglomeration and dissolution of polysulfides. rsc.org This results in a high rate capacity (511.7 mAh g⁻¹ at 3 A g⁻¹) and excellent cycling stability, with a 98% capacity retention after 1800 cycles at 2 A g⁻¹. rsc.org
Table 3: Performance of Nickel Sulfide-Based Materials in Energy Storage Applications
| Application | Material | Key Performance Metric |
|---|---|---|
| Supercapacitor | NiS Nanostructure | Specific Capacitance: 3761 F/g at 10 mV/s |
| Lithium-ion Battery Anode | NiS/Cu₂S@N/S–C | Rate Capacity: 511.7 mAh g⁻¹ at 3 A g⁻¹ |
| Lithium-ion Battery Anode | NiS/Cu₂S@N/S–C | Cycling Stability: 98% retention after 1800 cycles at 2 A g⁻¹ |
Supercapacitor Electrode Materials
This compound is a promising electrode material for supercapacitors, devices that bridge the gap between traditional capacitors and batteries by offering high power density and long cycle life. The performance of NiS in supercapacitors is attributed to its high theoretical specific capacitance, excellent electrochemical activity, and environmental friendliness. mdpi.com Different phases of nickel sulfide, such as α-NiS and β-NiS, have been investigated, with their performance being heavily influenced by their morphology, including structures like nanolayers and nanospheres. mdpi.com
The charge storage capability of NiS-based electrodes is significant. For instance, interconnected staggered nickel sulfide nanosheets grown on nickel foam have demonstrated a high specific capacitance of 2.64 F cm⁻² and maintained 90% of this capacitance after 2000 cycles. nih.gov In another study, a maximum specific capacitance of 1044 F g⁻¹ was achieved by depositing NiS on TiO₂ nanoparticles. nih.gov Furthermore, composite electrodes, such as those made of NiO/NiS, have exhibited a specific capacitance of 386.7 F g⁻¹ at a current density of 1 A g⁻¹ with 97.6% capacitance retention after 3000 cycles. nih.gov
The charge storage mechanism in this compound electrodes is primarily based on pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the material. This behavior is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs) and is more akin to the reactions in a battery, allowing for significantly higher energy storage. mdpi.com The pseudocapacitive nature of NiS is evident from the presence of distinct redox peaks in its cyclic voltammetry (CV) curves and the nonlinear profiles of its galvanostatic charge-discharge (GCD) curves. bohrium.comacs.org
The redox reactions responsible for the pseudocapacitive behavior in NiS involve the reversible conversion of Ni²⁺ to Ni³⁺. nih.gov This electrochemical charge transfer, facilitated by the interaction with hydroxide ions (OH⁻) in the electrolyte, contributes to the material's ability to store and deliver charge efficiently. rsc.org The presence of sulfur in the compound enhances this pseudocapacitive behavior compared to its oxide counterparts. nih.gov
To further enhance the energy density of supercapacitors, this compound is often employed as the positive electrode (cathode) in hybrid or asymmetric supercapacitor configurations. rsc.org These devices pair a battery-type pseudocapacitive electrode, like NiS, with a capacitor-type electric double-layer carbonaceous electrode as the negative electrode (anode). rsc.org This design leverages the high energy storage capacity of the NiS cathode and the high power capability and stability of the carbon anode.
For example, a hybrid supercapacitor using a forest-like NiS nanotree structure on nickel foam as the cathode and an activated carbon-based anode demonstrated a wide potential window of 1.6 V and achieved high areal energy and power densities of 0.472 mWh cm⁻² and 21.5 mW cm⁻², respectively. rsc.org In another configuration, a hybrid supercapacitor was constructed using a NiS/NiO composite as the positive electrode and activated carbon as the negative electrode. acs.org This device delivered a notable energy density of 17.42 Wh kg⁻¹ at a power density of 160 W kg⁻¹ and exhibited outstanding cycling stability, retaining 93% of its capacitance after 30,000 cycles. acs.org Similarly, a device pairing a Ni₃S₂/Co₉S₈/C cathode with a p-phenylenediamine modified graphene anode achieved a maximum energy density of 69.6 Wh kg⁻¹ at 970.5 W kg⁻¹. researchgate.net
The morphology of this compound nanomaterials plays a critical role in their electrochemical performance as supercapacitor electrodes. mdpi.com Different nanostructures provide varying surface areas, ion diffusion pathways, and electron transport kinetics, all of which directly impact specific capacitance, rate capability, and cycling stability.
For instance, highly porous nanoflame-like NiS films prepared on a flexible stainless steel substrate have shown a maximum specific capacitance of 750.6 F g⁻¹ at a scanning rate of 5 mV s⁻¹. mdpi.com The hierarchical structure of forest-like NiS nanotrees, with their large number of surface-active sites, facilitates rapid diffusion of electrolyte ions and minimizes electron transport limitations, leading to excellent performance. rsc.org The synthesis method directly influences the resulting morphology; for example, a hydrothermal technique has been used to create spongy, layered flakes of a Li₂:β-NiS nanocomposite which exhibited a high specific capacitance of 800 F g⁻¹ at 10 mV s⁻¹. bohrium.com
The table below summarizes the electrochemical performance of this compound with different morphologies.
| Morphology | Specific Capacitance/Capacity | Current Density/Scan Rate | Cycling Stability | Reference |
| Interconnected Nanosheets | 2.64 F cm⁻² | Not Specified | 90% retention after 2000 cycles | nih.gov |
| Nanoflame Films | 750.6 F g⁻¹ | 5 mV s⁻¹ | Not Specified | mdpi.com |
| Forest-like Nanotrees | 752.71 µAh cm⁻² | 4 mA cm⁻² | 89.4% retention | rsc.org |
| Spongy Layered Flakes (Li₂:β-NiS) | 800 F g⁻¹ | 10 mV s⁻¹ | 90% retention after 3000 cycles | bohrium.com |
| NiO/NiS Composite | 386.7 F g⁻¹ | 1 A g⁻¹ | 97.6% retention after 3000 cycles | nih.gov |
Rechargeable Battery Electrode Materials (e.g., Lithium-ion, Sodium-ion)
Beyond supercapacitors, this compound is also being investigated as a potential electrode material for rechargeable batteries, particularly for next-generation systems like sodium-ion batteries (SIBs) and in some contexts for lithium-ion batteries (LIBs). berkeley.eduresearchgate.net The interest in NiS for these applications stems from its high theoretical capacity. researchgate.net For SIBs, the abundance and low cost of sodium make it an attractive alternative to lithium. researchgate.net
In the context of SIBs, mesoporous Ni₃S₂ has been demonstrated as a high-performance anode material. acs.org When assembled in a sodium-ion half-cell, this material delivered a capacity of 610 mAh g⁻¹ at a current density of 0.2 A g⁻¹. acs.org Remarkably, it also exhibited excellent long-term cycling stability, with a capacity decay of only 0.0085% per cycle over 5000 cycles at a high current density of 50 A g⁻¹. acs.org A full SIB cell, using the mesoporous Ni₃S₂ anode and a Na₃V₂(PO₄)₃ cathode, also showed exceptional rate and cycling performance, with a capacity decay of 0.034% per cycle over 1500 cycles at 10 A g⁻¹. acs.org
The charge storage mechanism for nickel sulfide in these batteries is typically a conversion reaction, where the material reacts with lithium or sodium ions to form elemental nickel and lithium sulfide (Li₂S) or sodium sulfide (Na₂S). berkeley.eduresearchgate.net
The table below presents the performance of this compound as an anode material in rechargeable batteries.
| Battery Type | Electrode Material | Capacity | Current Density | Cycling Performance | Reference |
| Sodium-ion | Mesoporous Ni₃S₂ | 610 mAh g⁻¹ | 0.2 A g⁻¹ | 0.0085% decay/cycle over 5000 cycles | acs.org |
| Sodium-ion (Full Cell) | Mesoporous Ni₃S₂ | Not specified | 10 A g⁻¹ | 0.034% decay/cycle over 1500 cycles | acs.org |
Chemical Sensors and Biosensors
This compound's favorable electronic properties, including high conductivity, and its electrocatalytic capabilities make it a promising material for the development of chemical sensors and biosensors. researchgate.netacs.org These sensors leverage the interaction between the NiS electrode surface and the target analyte, which results in a measurable electrochemical signal.
One significant application is in the development of non-enzymatic glucose sensors. A sensor fabricated with a composite of nickel sulfide and sulfur-doped graphitic carbon nitride demonstrated the ability to detect glucose. jourcc.com In another example, a biosensor based on hollow NiCo₂S₄ nanoprisms, a related ternary sulfide, showed good sensitivity towards glucose. researchgate.net The synergistic effects between the different metal species and the material's structure can enhance electronic conductivity and enrich the number of electroactive sites, which is crucial for sensing applications. researchgate.net
Furthermore, NiS has been successfully employed in the fabrication of flexible biosensors for the simultaneous detection of DNA nucleobases (adenine, guanine, thymine, and cytosine). acs.org A flexible electrode made of NiS grown on nickel foam was able to detect all four nucleobases and was used to quantify the guanine-cytosine to adenine-thymine ((G+C)/(A+T)) ratio in calf thymus and Escherichia coli DNA. acs.org This demonstrates the potential of NiS-based materials for creating cost-effective and wearable biosensors for applications such as early disease detection. acs.org
Composite Materials and Heterostructures of Nickel Ii Sulfide
Design and Fabrication of Hybrid Systems
The synthesis of nickel(II) sulfide (B99878) composites is a dynamic area of materials science, employing a range of methods to create tailored architectures. These methods are chosen to ensure intimate contact and strong coupling between NiS and the secondary material, which is crucial for achieving desired functionalities.
Combining nickel sulfide with carbonaceous materials is a common strategy to improve electrical conductivity, provide mechanical support, and increase the available surface area. The high conductivity of carbon materials facilitates efficient charge transfer, while their structural properties can prevent the aggregation of NiS nanoparticles.
Common fabrication techniques include:
Hydrothermal/Solvothermal Methods: Nickel and sulfur precursors are reacted in the presence of a dispersion of carbon materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs). The NiS nanoparticles nucleate and grow directly onto the carbon support, ensuring an intimate interface.
Electrodeposition: This technique involves the direct deposition of a NiS film onto a conductive carbon substrate, such as carbon cloth or nickel foam coated with carbon.
In-situ Carbonization: A composite is formed by carbonizing a polymer or other organic precursor that is blended with a nickel salt. Subsequent sulfidation converts the nickel precursor into nickel sulfide embedded within a carbon matrix. For instance, rGO can be incorporated into polyacrylonitrile (B21495) (PAN) to create activated carbon nanofibers (ACNF) via electrospinning, followed by carbonization and activation.
Metal-Organic Framework (MOF) Templating: Nickel-containing MOFs, sometimes grown on CNTs, can be used as templates. ias.ac.in The MOF structure is then subjected to a sulfidation process, converting it into a porous NiS/carbon composite that retains the morphology of the original MOF template. nih.gov
Table 1: Fabrication Methods for NiS/Carbon-Based Composites
| Carbon Material | Fabrication Method | Description | Key Feature |
| rGO | Hydrothermal Synthesis | Co-precipitation of NiS precursors in a graphene oxide suspension, followed by hydrothermal reduction. | High surface area and excellent conductivity of rGO. |
| CNTs | MOF Templating | A Ni-MOF is synthesized on CNTs, followed by thermal sulfidation to convert the MOF to NiS. ias.ac.in | Creates a porous, hierarchical structure with strong NiS-CNT coupling. |
| Carbon Nanofibers | Electrospinning | A polymer solution containing a nickel precursor and rGO is electrospun, then carbonized and sulfidated. | Produces flexible, binder-free composite electrodes. |
| Activated Carbon | In-situ Carbonization | A mixture of a nickel precursor and a carbon-rich polymer is pyrolyzed and then sulfidated. | Results in NiS particles embedded within a porous carbon matrix. |
Composites of nickel sulfide with metal oxides are designed to harness the distinct electrochemical properties of each component. For instance, nickel oxide (NiO) offers high theoretical capacitance, while NiS provides better conductivity. Core-shell structures, such as Co₃O₄@NiS, are particularly effective, where the core material provides a stable framework and the shell offers high electrochemical activity.
Fabrication strategies often involve multi-step processes:
Hydrothermal/Solvothermal Synthesis: This is a common route where a pre-synthesized metal oxide (e.g., NiO or Co₃O₄ nanostructures) is used as a template, and NiS is subsequently grown on its surface through a reaction with a sulfur source like thiourea (B124793) or sodium sulfide in a sealed autoclave. mdpi.com
Electrodeposition: A layer of NiS can be electrodeposited onto a metal oxide framework that has been grown on a conductive substrate. For example, a Ni₃S₂/NiS composite film can be grown on Ni foam via a one-step electrodeposition process. rsc.org
Conversion Method: A nickel-based precursor, such as nickel hydroxide (B78521) or a nickel-cobalt (B8461503) layered double hydroxide, is first synthesized. A subsequent anion exchange or sulfidation step, often under hydrothermal conditions, partially or fully converts the oxide or hydroxide into a sulfide, resulting in an intimate composite or heterostructure.
Combining NiS with other metal sulfides creates heterostructures with unique electronic properties at their interface, which can be beneficial for applications like photocatalysis and energy storage. The different band alignments and electrochemical potentials of the constituent sulfides can promote charge separation or enrich redox chemistry.
These composites are typically synthesized using wet-chemical methods:
Two-Step Hydrothermal/Microwave Method: For NiS/CdS, cadmium sulfide (CdS) particles are first synthesized, followed by a second step where a nickel precursor and sulfur source are introduced to grow NiS nanoparticles on the surface of the CdS. mdpi.com A one-step hydrothermal process can also be used for Ni-Cd-S/rGO composites. rsc.org
One-Step Electrodeposition: Complex composites like Ni₃S₂/Co₉S₈/NiS can be grown directly on a nickel foam substrate in a single electrochemical step from a solution containing both nickel and cobalt salts and a sulfur source. researchgate.net
Synergistic Sulfur Source Strategy: In the synthesis of α-NiS/Ni₃S₄, the phase composition can be precisely controlled by regulating the molar ratio of two different sulfur sources (e.g., thioacetamide (B46855) and sodium sulfide) during a hydrothermal process. This allows for tuning the electrochemical properties of the final product.
Table 2: Research Findings on Heterometallic Sulfide Composites
| Composite | Synthesis Method | Key Finding | Reported Performance Metric |
| NiS/CdS | Two-step hydrothermal | Forms a p-n junction that effectively reduces the recombination of photogenerated electron-hole pairs. acs.org | H₂-production rate of 1131 μmol h⁻¹ g⁻¹, higher than optimized Pt-CdS. acs.org |
| Ni₃S₂/Co₉S₈/NiS | One-step electrodeposition | The composite grown in-situ on Ni foam exhibits a superhigh specific capacity due to the synergy between the different sulfide phases. researchgate.net | Specific capacity of 2785.3 F g⁻¹ at 1 A g⁻¹. researchgate.net |
| α-NiS/Ni₃S₄ | Hydrothermal (Binary Sulfur Source) | The ratio of α-NiS to Ni₃S₄ can be tuned to optimize electrochemical performance for supercapacitors. | Specific capacity of 214.9 mAh g⁻¹ at 2 A g⁻¹. |
Nickel phosphides (e.g., Ni₂P) are known for their excellent catalytic activity, particularly for the hydrogen evolution reaction (HER). Creating heterostructures between NiS and Ni₂P aims to combine the properties of both materials to create more efficient and durable electrocatalysts.
A common fabrication route is a one-step hydrothermal synthesis . In this method, nickel, sulfur, and phosphorus precursors (e.g., nickel chloride, thiourea, and sodium hypophosphite) are reacted together in an autoclave. This process allows for the simultaneous formation of both NiS and Ni₂P phases, leading to an intimately coupled heterostructure. The resulting morphology often consists of organized quasi-spherical NiS nanoparticles and rod-like Ni₂P.
Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor photocatalyst. Hybridizing it with NiS, which can act as a co-catalyst, is a strategy to enhance its photocatalytic efficiency by improving charge separation and providing active sites for surface reactions.
These nanohybrids are typically prepared via a facile hydrothermal or solvothermal method . In this process, bulk g-C₃N₄, prepared separately by the thermal polymerization of precursors like melamine (B1676169) or urea, is exfoliated into nanosheets. These nanosheets are then dispersed in a solution containing nickel and sulfur precursors (e.g., nickel nitrate (B79036) hexahydrate and thiourea), and the mixture is heated in an autoclave. This results in the in-situ growth of NiS nanoparticles on the surface of the g-C₃N₄ nanosheets. youtube.com
Synergistic Effects and Interface Engineering in Composites
The primary motivation for designing NiS-based composites and heterostructures is to create synergistic effects where the combined system exhibits properties superior to those of its individual components. These effects are fundamentally governed by the nature of the interface between the different materials.
Interface engineering is the deliberate design and control of these boundaries at the atomic or molecular level to achieve specific functionalities. nih.gov In NiS composites, this leads to several key advantages:
Improved Charge Separation and Transfer: In heterostructures like NiS/CdS (p-n junction) or NiS-Ni₂P, the built-in electric field at the interface facilitates the separation of photogenerated electron-hole pairs or enhances charge transfer during electrochemical reactions. acs.org For instance, density functional theory (DFT) calculations have shown that in NiS-Ni₂P, charge transfers from the Ni₂P phase to the NiS phase, increasing conductivity and catalytic activity.
Increased Number of Active Sites: The creation of a heterostructure introduces a large interfacial area which can provide abundant, catalytically active sites for electrochemical reactions that are not present in the single-component materials. nih.gov
Structural Stability: A robust secondary material, like carbon nanofibers or a metal oxide core, can act as a mechanical buffer, accommodating the volume changes that NiS undergoes during charge-discharge cycles, thereby improving the composite's long-term stability.
Optimized Reaction Kinetics: The interface can lower the activation energy for electrochemical reactions. In Ni/NiO heterostructures, the interface is shown to improve the energetics for methanol (B129727) oxidation. nih.gov This principle also applies to NiS-based systems, where the interface can facilitate the adsorption of reactants and the desorption of products.
Ultimately, the performance of a NiS composite is not just a simple sum of its parts. It is the strong electronic and structural coupling at the interface, achieved through careful synthesis and interface engineering, that unlocks the synergistic potential of the hybrid system.
Strategies for Enhancing Interfacial Electron Transfer and Active Sites in Nickel(II) Sulfide Composite Materials and Heterostructures
The efficiency of this compound (NiS) based composite materials and heterostructures in various catalytic and photocatalytic applications is intrinsically linked to the dynamics of interfacial electron transfer and the availability of active sites. To optimize their performance, several key strategies have been developed, focusing on modifying the electronic structure, increasing the number of reaction centers, and facilitating charge separation and transport. These strategies primarily include creating defects such as sulfur vacancies, introducing heteroatoms through doping, and constructing well-designed heterojunctions.
Defect Engineering: The Role of Sulfur Vacancies
Defect engineering, particularly the creation of sulfur vacancies (Sv), has emerged as a powerful tool to modulate the electronic properties and enhance the catalytic activity of NiS. The introduction of sulfur vacancies can create localized electronic states and unsaturated nickel sites, which can act as highly active centers for catalytic reactions. These vacancies can alter the local coordination environment of Ni atoms, leading to a redistribution of electron density and a modification of the material's band structure. This, in turn, can enhance the adsorption of reactants and facilitate charge transfer processes at the catalyst-electrolyte interface.
For instance, in the context of the hydrogen evolution reaction (HER), sulfur vacancies in NiS nanosheets have been shown to optimize the hydrogen adsorption free energy, a key descriptor of HER activity. The presence of these vacancies can increase the electron density around the adjacent Ni atoms, thereby promoting the adsorption of protons and facilitating their reduction to hydrogen gas.
Heteroatom Doping: Modifying Electronic Structure and Active Sites
Heteroatom doping involves the intentional introduction of foreign atoms into the NiS lattice to tailor its electronic and catalytic properties. Doping with either metals or non-metals can create new active sites, improve electrical conductivity, and enhance the intrinsic catalytic activity of the material. The choice of dopant is crucial as its size, electronegativity, and valence state relative to Ni and S will determine the nature and extent of the modification.
Recent studies have explored the impact of sodium (Na) doping on the photocatalytic and electrocatalytic performance of NiS. Na-doped NiS nanoparticles have demonstrated significantly improved efficiency in the degradation of organic pollutants like 2,4-dichlorophenol (B122985) under visible light. rsc.org The introduction of Na was found to enhance light absorption and promote charge separation. rsc.org In electrocatalysis, Na-doped NiS exhibited lower overpotentials for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) compared to its undoped counterpart. rsc.org Similarly, doping with phosphorus (P), sulfur (S), and nitrogen (N) into a Ni/NiS/reduced graphene oxide (rGO) composite has been shown to create a synergistic effect, leading to enhanced HER performance in alkaline media. acs.orgnih.gov
| Material | Dopant | Application | Metric | Value (Undoped) | Value (Doped) | Reference |
|---|---|---|---|---|---|---|
| NiS | Na | Photocatalysis | 2,4-DCP Degradation Efficiency (%) | 67.1 | 98.5 | rsc.org |
| NiS | Na | Electrocatalysis (HER) | Overpotential @ 10 mA cm⁻² (mV) | - | 336 | rsc.org |
| NiS | Na | Electrocatalysis (OER) | Overpotential @ 10 mA cm⁻² (mV) | - | 350 | rsc.org |
| Ni/NiS/rGO | P, N, S | Electrocatalysis (HER) | Overpotential @ 10 mA cm⁻² (mV) | - | 155 | acs.orgnih.gov |
| Ni/NiS/rGO | P, N, S | Electrocatalysis (HER) | Tafel Slope (mV dec⁻¹) | - | 135 | acs.orgnih.gov |
Heterojunction Construction: Promoting Charge Separation
NiS/g-C₃N₄ Heterostructures: Graphitic carbon nitride (g-C₃N₄) is a metal-free semiconductor with a suitable band structure for visible-light photocatalysis. When combined with NiS, it can form a heterojunction that enhances charge separation. For example, α-NiS/g-C₃N₄ nanocomposites have shown significantly improved photocatalytic hydrogen evolution and degradation of tetracycline (B611298) hydrochloride compared to pure g-C₃N₄. mdpi.com The heterojunction facilitates the transfer of photogenerated electrons from g-C₃N₄ to NiS, where they can participate in reduction reactions, while holes remain on the g-C₃N₄ for oxidation reactions. mdpi.com The formation of an S-scheme heterojunction in NiS/g-C₃N₄ composites has also been reported to effectively suppress the recombination of electron-hole pairs, leading to enhanced photocatalytic CO₂ reduction. mdpi.com
| Heterostructure | Application | Metric | Value | Reference |
|---|---|---|---|---|
| α-NiS/g-C₃N₄ | Photocatalysis (HER) | H₂ Evolution Rate (μmol·g⁻¹·h⁻¹) | 4025 | mdpi.com |
| α-NiS/g-C₃N₄ | Photocatalysis | Tetracycline Degradation (120 min) | 64.6% | mdpi.com |
| 1.0%-NiS/g-C₃N₄ | Photocatalysis (CO₂ Reduction) | CO Production Rate (μmol/g in 4h) | 27.34 | mdpi.com |
| 1.0%-NiS/g-C₃N₄ | Photocatalysis (CO₂ Reduction) | CH₄ Production Rate (μmol/g in 4h) | 13.87 | mdpi.com |
| NiS–MoS₂ | Electrocatalysis (HER) | Overpotential @ 10 mA cm⁻² (mV) | 106 | rsc.org |
| NiS–MoS₂ | Electrocatalysis (OER) | Overpotential @ 10 mA cm⁻² (mV) | 203 | rsc.org |
| MoS₂/NiS₂ | Electrocatalysis (HER) | Overpotential @ 10 mA cm⁻² (mV) | 62 | nih.gov |
| MoS₂/NiS₂ | Electrocatalysis (OER) | Overpotential @ 10 mA cm⁻² (mV) | 278 | nih.gov |
Environmental Chemistry of Nickel Ii Sulfide Excluding Remediation Applications Covered Above
Interactions in Natural Systems
In the environment, nickel(II) sulfide's fate and transport are influenced by its interactions with naturally occurring substances and its involvement in geological and industrial mineral processes.
Complexation with Humic Substances (e.g., Humic Acid with Ni(II))
Humic substances, such as humic and fulvic acids, are ubiquitous in natural waters and soils and are known to interact with metal ions, including nickel(II). These interactions can significantly affect the mobility, bioavailability, and toxicity of the metals.
The complexation of nickel(II) with humic and fulvic acids has been the subject of various studies. Research has shown that nickel(II) can bind to these organic macromolecules, forming complexes that can either enhance or reduce its mobility in the environment. psu.edu For instance, the formation of soluble nickel-humate complexes can increase the transport of nickel in aquatic systems. Conversely, the sorption of nickel onto solid-phase humic materials can lead to its immobilization in soils and sediments. researchgate.net
Studies have demonstrated that the extent of nickel sorption by humic acids is dependent on factors such as pH and the concentration of both the metal and the humic acid. An increase in humic acid concentration generally leads to increased sorption of metal ions. The interaction is believed to occur through both ionic mechanisms and complexation with electron-donating functional groups like –COOH, –C–OH, and >C=O present in humic acids. tandfonline.com Spectrophotometric and spectroscopic analyses have provided evidence for the formation of these complexes. psu.edutandfonline.com
While humic substances play a role in complexing various metals, the affinity for nickel is considered less significant compared to other metals like copper, molybdenum, and zinc. researchgate.net In some sedimentary environments, it is suggested that nickel is more likely to be associated with sulfides rather than being primarily bound to humic matter. researchgate.net
Table 1: Influence of Humic and Fulvic Acids on Nickel(II) Complexation
| Factor | Effect on Nickel(II) Complexation | References |
|---|---|---|
| Presence of Humic/Fulvic Acids | Can form soluble complexes, affecting transport and bioavailability. | psu.edu |
| pH | Influences the degree of sorption onto humic substances. | tandfonline.com |
| Concentration of Humic Acids | Higher concentrations generally lead to increased nickel sorption. | tandfonline.com |
| Binding Mechanism | Involves both ionic interactions and complexation with functional groups. | tandfonline.com |
| Relative Affinity | Lower compared to some other metals like Cu, Mo, and Zn in certain environments. | researchgate.net |
Role in Geochemical Processes and Mineral Flotation
Nickel sulfide (B99878) minerals are a primary source of nickel, and their behavior in geochemical processes and industrial mineral flotation is of great importance. tandfonline.com The extraction of nickel from sulfide ores typically begins with froth flotation to produce a concentrate that is then smelted. tandfonline.comtandfonline.com
In the context of mineral flotation, the surface properties of nickel sulfide minerals are critical. The process aims to selectively separate valuable nickel sulfide minerals from gangue minerals. mdpi.com The efficiency of this separation can be influenced by various factors, including the mineralogy of the ore, particle size, and the chemical conditions of the flotation pulp. mdpi.comdiva-portal.org For example, the presence of different iron sulfide minerals, such as pyrrhotite, can complicate the flotation process. mdpi.com
Geochemically, nickel sulfides are formed and transformed under specific environmental conditions. Experimental studies have shown that at low temperatures (25 to 60°C), hexagonal α-NiS is the initial precipitate from solutions containing Ni²⁺ and dissolved sulfide. publish.csiro.au Over time and under certain conditions, such as the presence of elemental sulfur, this initial phase can transform into other nickel sulfide minerals like polydymite (Ni₃S₄) and vaesite (NiS₂). publish.csiro.aufrontiersin.org These transformations are redox-dependent and are analogous to the aging processes of iron sulfides. publish.csiro.au The presence of sulfate-reducing bacteria can also influence the formation of more crystalline nickel sulfide phases. frontiersin.org
Material Degradation and Stability
The physical and chemical properties of this compound also have significant implications for the stability and degradation of certain materials, most notably in the glass industry and in the corrosion of metals.
Nickel Sulfide Inclusions in Tempered Glass and Fracture Mechanisms
A well-documented issue in the architectural and glass industries is the spontaneous breakage of tempered glass due to the presence of nickel sulfide (NiS) inclusions. vitroglazings.comgpd.fi These microscopic inclusions can form during the float glass manufacturing process due to nickel contamination from sources like stainless steel components in the furnace. chicagowindowexpert.com
During the tempering process, the glass is heated to high temperatures and then rapidly cooled, creating high internal stresses that give the glass its strength and safety characteristics. chicagowindowexpert.com At the high temperatures of tempering, the nickel sulfide inclusion is in its high-temperature alpha (α) phase. chicagowindowexpert.com As the glass cools, the NiS inclusion is trapped in this state. Over time, and often triggered by temperature fluctuations in its final installation, the α-NiS can undergo a phase transformation to its lower-temperature beta (β) phase. This phase change is accompanied by a significant volume expansion. chicagowindowexpert.com If the inclusion is located in the central tension zone of the tempered glass, this expansion can create a localized stress concentration that exceeds the strength of the glass, leading to sudden and unexpected fracture. vitroglazings.comchicagowindowexpert.com
The fracture pattern originating from a NiS inclusion is often characterized by a distinctive "butterfly" or "figure-eight" pattern around the point of origin. gpd.fi While NiS-induced breakage is a known phenomenon, it is considered a rare cause of glass failure compared to other factors like edge damage or impact. vitroglazings.com To mitigate this risk, a process called "heat-soaking" can be performed, where the tempered glass is heated to a specific temperature to accelerate the phase change of any potential NiS inclusions, causing susceptible panes to break before they are installed. gpd.fiuts.edu.au
Table 2: Characteristics of Nickel Sulfide Induced Fracture in Tempered Glass
| Characteristic | Description | References |
|---|---|---|
| Cause | Phase transformation of NiS inclusion from α-phase to β-phase, causing volume expansion. | chicagowindowexpert.com |
| Location of Inclusion | Typically in the central tension zone of the tempered glass. | chicagowindowexpert.com |
| Fracture Pattern | Often a "butterfly" or "figure-eight" pattern around the inclusion. | gpd.fi |
| Timing of Fracture | Can occur months or even years after installation. | gpd.fi |
| Mitigation | Heat-soak testing to induce failure in susceptible panes before installation. | uts.edu.au |
Corrosion Phenomena in Sulfur-Containing Atmospheres
Nickel and its alloys can be susceptible to corrosion in environments containing sulfur compounds, particularly at elevated temperatures. This type of corrosion, often referred to as sulfidation, can lead to the formation of nickel sulfides on the metal surface, which can accelerate the degradation of the material. mdpi.comdtic.mil
In high-temperature applications, such as in gas turbines or industrial furnaces, the presence of sulfur in the fuel or atmosphere can lead to the formation of nickel sulfides, including Ni₃S₂. mdpi.comampp.org The formation of these sulfide phases can disrupt the protective oxide layers that normally form on nickel-based alloys, leading to accelerated corrosion. ampp.org The presence of a low-melting-point eutectic, such as the Ni-Ni₃S₂ eutectic, can be particularly damaging, as it can lead to rapid, localized corrosion. ampp.org
The mechanisms of sulfur transport through the oxide scale are complex and can involve diffusion through the bulk material or along grain boundaries and other defects. dtic.milosti.gov The rate of corrosion can be influenced by the concentration of sulfur dioxide (SO₂) and other sulfur species in the atmosphere, as well as the temperature. dtic.mil Research has shown that the interaction between sulfur and nickel can be a critical factor in the hot corrosion of superalloys. mdpi.com
Future Research Directions and Challenges
Development of Scalable and Cost-Effective Synthesis Approaches
A significant hurdle in the commercialization of NiS-based materials is the lack of production methods that are simultaneously low-cost, efficient, reproducible, and simple. nih.gov Many current synthesis techniques, such as solvothermal and hydrothermal methods, face challenges with oversized particles, uneven particle distribution, and difficulties in scaling up. nih.govacs.org
Future research should focus on developing scalable synthesis routes. Microwave-assisted synthesis, for instance, has been shown to be a rapid and facile method for producing NiS nanosheets. researchgate.net Another promising avenue is the use of single-source precursors, like metal xanthate complexes, in solvent-less melting methods, which offers a simple and low-cost approach to synthesizing pure and stable NiS nanoparticles. researchgate.net The development of "heat-up" methods for colloidal synthesis also presents a reliable pathway to produce gram-scale quantities of nanoparticles with low size dispersity. acs.org A summary of the pros and cons of various synthesis methods is presented in the table below.
Table 1: Comparison of Synthesis Methods for Nickel Sulfide (B99878) Nanomaterials rsc.org
| Synthesis Method | Advantages | Disadvantages |
| Sol-Gel | Homogeneous and pure products, control over composition, low-temperature processing. | Lengthy processing time, intricate methodology, shrinkage and cracking. |
| Hydrothermal | Easy and cost-effective, fabrication of high-quality nanomaterials with excellent morphology. | High energy consumption due to long reaction times, potential for instrumental and material incompatibility. |
| Solvothermal | Synthesis of nanomaterials with a narrow size distribution, versatility for a wide range of materials. | Complex equipment requirements, limited to certain solvents. |
| Precipitation/Co-precipitation | Simple, cost-effective, suitable for large-scale production, short reaction times. | Difficulty in controlling stoichiometry and particle size, potential for unwanted phases. |
| Green Synthesis | Environmentally friendly and sustainable. |
Advanced Structural and Morphological Design for Optimized Performance
The electrochemical performance of NiS is highly dependent on its structure and morphology. acs.org Designing advanced nanoarchitectures is crucial for enhancing properties like specific capacity, rate capability, and cycling stability.
Future work should explore the creation of hierarchical and porous structures to increase the electrochemically active surface area and shorten ion diffusion paths. researchgate.netmdpi.com For example, the synthesis of dual-phase NiS nanostructures, such as those combining NiS and Ni₇S₆, can exhibit excellent catalytic activity due to the heterojunction between the phases. acs.org Another innovative approach involves the creation of unique "broccoli-like" hierarchical morphologies in Ni₃S₂/Ni@VCN structures, which have demonstrated high capacity and good rate capability. acs.org The influence of synthesis parameters, such as temperature, on the resulting morphology and crystal structure is a key area for further investigation. For instance, in solvothermal synthesis, increasing the temperature can lead to a decrease in particle size and the growth of more grains. rsc.org
In-depth Understanding of Reaction Mechanisms and Active Site Identification
A fundamental understanding of the reaction mechanisms and the precise identification of active sites in NiS during electrochemical processes are still subjects of debate and ongoing research. csic.es This knowledge is critical for designing more efficient catalysts.
Advanced in-situ and operando characterization techniques, such as X-ray absorption spectroscopy and Raman spectroscopy, are vital for probing the dynamic restructuring of NiS electrodes during reactions. csic.es Recent studies have shown that NiS can undergo phase transitions during the hydrogen evolution reaction (HER), forming highly active interfaces, such as Ni₃S₂/NiO. csic.es In some cases, the surface of nickel sulfides can restructure to form oxy-hydroxides, which act as the true active species. researchgate.net For phosphorus-doped nickel sulfide, surface restructuring during the HER process leads to the formation of an active Ni-O layer. mdpi.com The role of single atoms as active sites is also an important area of investigation, with studies identifying single Ni atoms in the basal plane of 1T-MoS₂ as key active sites for the HER. marquette.edu The advantage of nickel as a catalytic center lies in its flexible coordination geometry and its ability to cycle through several redox states. nih.gov
Addressing Stability and Durability Issues in Practical Applications
While NiS-based materials show promise, their long-term stability and durability in practical applications remain a significant concern. rsc.org Issues such as structural collapse due to volume variations during charge-discharge cycles and surface corrosion or oxidation can lead to performance degradation. nih.govresearchgate.net
Encapsulating NiS within protective and conductive matrices, such as carbon nanotubes (CNTs), is a promising strategy to enhance stability. acs.org The core-shell structure of Ni₃S₂ encapsulated within CNTs has been shown to improve both the stability and efficiency of the electrocatalyst. acs.org Furthermore, creating composite structures with materials like reduced graphene oxide (rGO) can improve durability, with some catalysts maintaining consistent performance over extended periods of continuous operation. researchgate.net Post-synthesis treatments, such as acid treatment, can also enhance durability by introducing beneficial defects and functional groups. acs.org Investigating the structural integrity of these materials after extensive cycling through techniques like ex-situ TEM is crucial for understanding and mitigating degradation mechanisms. acs.orgnih.gov
Exploration of Novel Composite Architectures and Doping Strategies
Creating composite materials and employing doping strategies are effective ways to enhance the intrinsic properties of NiS. Combining NiS with conductive materials and introducing foreign atoms can improve electrical conductivity, create more active sites, and tune electronic structures. nih.govmdpi.com
Future research should focus on designing novel composite architectures, such as integrating NiS with various carbon nanostructures like vertically aligned carbon nanotubes (VCNs) or graphene. mdpi.comacs.org The combination of Ni₃S₂ with a conductive carbon matrix has been shown to improve electrical conductivity and facilitate charge transfer. nih.gov Doping NiS with other elements, both metals and non-metals, is another key strategy. Heteroatom doping with elements like carbon, nitrogen, or phosphorus can effectively engineer the geometric and electronic structures of NiS, leading to improved catalytic activity. mdpi.comresearchgate.net For example, theoretical and experimental studies have shown that carbon-doping can modulate the surface structure and lower the theoretical overpotential for the oxygen evolution reaction (OER). mdpi.com The creation of bimetallic sulfides, such as nickel vanadium sulfide (NVS), also presents a promising avenue for developing high-performance electrode materials. mdpi.com
Table 2: Performance of Doped and Composite Nickel Sulfide Materials
| Material | Application | Key Performance Metric |
| C-Ni₃S₂ mdpi.com | OER Catalyst | Overpotential of 261 mV at 10 mA cm⁻² |
| NiS/N-doped graphene researchgate.net | Li-ion Battery Anode | Reversible capacity of 687 mAh g⁻¹ at 50 mA g⁻¹ |
| NVS/G composite mdpi.com | Supercapacitor | Specific capacitance of 1437 F g⁻¹ at 1 A g⁻¹ |
| MNS-G composite rsc.org | Supercapacitor | High electrical conductivity and numerous electroactive sites |
| NC/NiS–CeO₂ mdpi.com | HER Catalyst | Overpotential of 47 mV at 10 mA cm⁻² |
Integration of Computational and Experimental Methodologies for Rational Material Design
The traditional trial-and-error approach to materials discovery is often time-consuming and inefficient. The integration of computational modeling with experimental synthesis and characterization offers a powerful strategy for the rational design of next-generation NiS-based materials. aip.orgmdpi.com
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, surface properties, and catalytic activity of different NiS phases and doped systems. mdpi.comosti.gov This theoretical guidance can help screen potential candidates and identify promising compositions and structures before experimental synthesis. For example, DFT calculations have been used to guide the design of Co-/Mn-substituted Ni hydroxides on reduced graphene oxide, leading to superior energy storage performance. osti.gov Machine learning (ML) is also emerging as a powerful tool to accelerate the discovery process by analyzing large datasets and establishing structure-property relationships. aip.org The synergy between computational predictions and experimental validation is essential for a deeper understanding of the underlying mechanisms and for guiding the synthesis of materials with optimized properties for specific applications. aip.orgmdpi.comacs.org
Q & A
Q. How can researchers optimize the synthesis of nickel(II) sulfide to achieve high-purity phases?
- Methodological Answer : Synthesis of this compound (NiS) requires precise control of stoichiometry and reaction conditions. A common approach involves dissolving nickel salts (e.g., NiCl₂) in aqueous solutions with controlled sulfide ion (S²⁻) sources (e.g., Na₂S). For thin-film preparation, sequential steps include precursor dissolution, pH adjustment, and thermal decomposition under inert atmospheres to prevent oxidation . For reticulated structures, advanced techniques like hot isostatic pressing (HIP) at elevated temperatures (e.g., 800–1000°C) and pressures (50–200 MPa) followed by salt leaching are employed to enhance porosity and catalytic activity . Key parameters to monitor include precursor ratios, pH, and sintering duration.
Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- X-ray Diffraction (XRD) : Essential for phase identification. For example, NiS₂ (vaesite) and Ni₃S₂ (heazlewoodite) exhibit distinct diffraction patterns .
- Thermogravimetric Analysis (TGA) : Used to study oxidation kinetics. Parabolic mass increase plots (e.g., Fig. 9 in ) reveal oxidation rates under varying temperatures and oxygen partial pressures.
- FTIR Spectroscopy : Identifies surface functional groups and doping effects, as shown in studies of Ni-doped ZnS particles .
- Microscopy (SEM/TEM) : Resolves microstructural changes during microwave-assisted grinding or oxidation, as demonstrated in Fig. 9 .
Q. How do researchers determine the stoichiometry of this compound in complex reaction systems?
- Methodological Answer : Mole-ratio experiments are conducted by titrating Ni(NO₃)₂ with Na₂S while monitoring precipitate formation via gravimetry or spectroscopy. Excess sulfide ions can lead to polysulfide formation (e.g., NiS₂), requiring back-titration with iodine to quantify unreacted S²⁻ . X-ray photoelectron spectroscopy (XPS) further validates oxidation states (Ni²⁺ vs. Ni³⁺) and sulfur bonding environments.
Advanced Research Questions
Q. What methodologies address contradictions in reported oxidation kinetics of this compound?
- Methodological Answer : Discrepancies in oxidation rates (e.g., parabolic vs. linear regimes) arise from variations in sample purity, grain boundaries, and experimental conditions. Researchers must standardize parameters such as:
- Gas Composition : Use controlled atmospheres (e.g., O₂/Ar mixtures) to isolate oxidation pathways .
- Temperature Gradients : Isothermal TGA reduces thermal lag artifacts.
- Surface Pretreatment : Mechanical polishing or etching minimizes surface oxide layers. Cross-referencing with phase diagrams (e.g., Ni-S-O systems) clarifies stable intermediate phases like NiSO₄ .
Q. How can phase transformations in this compound be exploited for electrocatalytic applications?
- Methodological Answer : Reticulated Ni₃S₂ synthesized via HIP exhibits high surface area and conductivity, making it suitable for hydrogen evolution reactions (HER). Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify charge-transfer resistance and active sites. Doping with transition metals (e.g., Co or Fe) enhances catalytic activity by modifying electronic band structures .
Q. What experimental designs are used to compare the environmental impacts of nickel sulfide vs. laterite processing?
- Methodological Answer : Life-cycle assessment (LCA) models quantify energy consumption and greenhouse gas emissions. Key metrics include:
- Energy Intensity : Sulfide smelting (30–50 GJ/ton Ni) vs. laterite HPAL (60–100 GJ/ton Ni) .
- Chemical Consumption : Sulfide processes use fluxes (e.g., CaCO₃), while laterites require H₂SO₄ leaching.
Experimental validation involves pilot-scale smelting trials and thermodynamic simulations (e.g., FactSage) to optimize slag composition and SO₂ capture .
Q. How do carboxylate ligands influence the phase stability of nickel sulfide nanoparticles?
- Methodological Answer : Carboxylates (e.g., oleate) act as capping agents, stabilizing metastable phases like amorphous NiS. In-situ XRD and Raman spectroscopy track phase evolution during solvothermal synthesis. For example, oleate-coated nanoparticles resist aggregation and phase transformation to crystalline Ni₃S₂ up to 300°C .
Q. What mechanisms govern the thermochemical reduction of sulfate to sulfide in nickel systems?
- Methodological Answer : Hydrothermal experiments using metal foils (Ni, Cu, Co) as reductants reveal temperature-dependent pathways. At 300°C, Ni foil reduces sulfate to NiS₂ (vaesite) and NiSO₄·xH₂O, confirmed by mass-loss measurements and SEM-EDS. Reaction rates follow Arrhenius kinetics, with activation energies calculated from time-series data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
